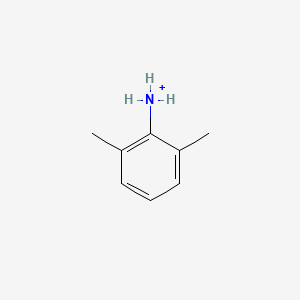
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a complex organic compound featuring a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves multiple steps, starting with the preparation of the cyclohexyl and dimethylbutan-2-yl precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and boronation, under controlled conditions to form the desired borole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and catalysts to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of borohydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
科学的研究の応用
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole involves its interaction with specific molecular targets and pathways. The compound’s borole ring can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
Cyclohexylboronic acid: Similar in structure but lacks the dimethylbutan-2-yl group.
Dimethylbutylborane: Contains the dimethylbutan-2-yl group but lacks the cyclohexyl group.
Methylborole: A simpler borole compound without the cyclohexyl and dimethylbutan-2-yl groups.
Uniqueness
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its combination of a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
111525-16-7 |
|---|---|
分子式 |
C17H31B |
分子量 |
246.2 g/mol |
IUPAC名 |
2-cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H31B/c1-13(2)17(4,5)18-12-14(3)11-16(18)15-9-7-6-8-10-15/h11,13,15-16H,6-10,12H2,1-5H3 |
InChIキー |
GVCUIZCXHNHCHF-UHFFFAOYSA-N |
正規SMILES |
B1(CC(=CC1C2CCCCC2)C)C(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


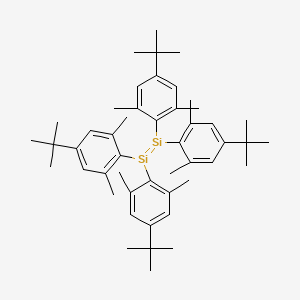
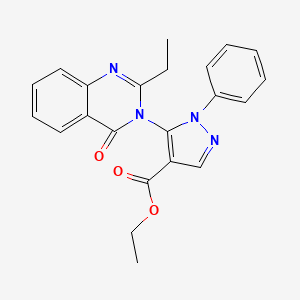
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
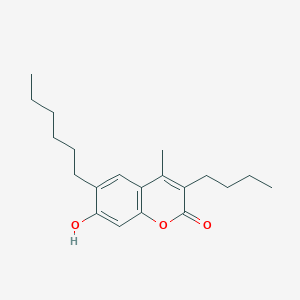
![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
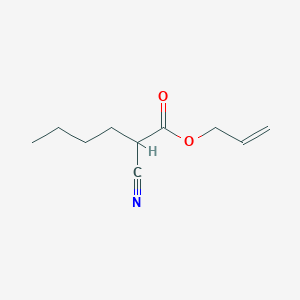
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)


![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
